

# Application Note: N-Alkylation of 3-(Aminomethyl)-N,N-dimethylaniline via Reductive Amination

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## Compound of Interest

**Compound Name:** 3-(aminomethyl)-N,N-dimethylaniline

**Cat. No.:** B1271460

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Audience: Researchers, scientists, and drug development professionals.

## Introduction

N-alkylation of amines is a fundamental transformation in organic synthesis, crucial for the generation of diverse molecular scaffolds in drug discovery and materials science. **3-(aminomethyl)-N,N-dimethylaniline** is a valuable building block containing both a primary aliphatic amine and a tertiary aromatic amine. Selective N-alkylation of the primary amine allows for the introduction of various substituents, leading to the synthesis of a wide range of functionalized molecules. This application note provides a detailed protocol for the N-alkylation of **3-(aminomethyl)-N,N-dimethylaniline** using a standard reductive amination procedure with an aldehyde. Reductive amination is a widely used method for its mild reaction conditions and broad substrate scope.[1][2]

## Principle of the Method

The N-alkylation is achieved through a one-pot reductive amination. The reaction proceeds in two key steps:

- **Imine Formation:** The primary amine of **3-(aminomethyl)-N,N-dimethylaniline** reacts with an aldehyde to form a Schiff base (imine) intermediate. This reaction is often acid-catalyzed

to facilitate the dehydration step.[2][3]

- Reduction: The resulting imine is then reduced *in situ* to the corresponding secondary amine using a suitable reducing agent. Sodium triacetoxyborohydride ( $\text{NaBH}(\text{OAc})_3$ ) is a commonly used reagent for this purpose due to its selectivity for imines over aldehydes and its mild nature.[2][4]

## Experimental Protocol

This protocol describes the N-alkylation of **3-(aminomethyl)-N,N-dimethylaniline** with benzaldehyde as a representative aldehyde.

Materials:

- **3-(aminomethyl)-N,N-dimethylaniline**
- Benzaldehyde
- Sodium triacetoxyborohydride ( $\text{NaBH}(\text{OAc})_3$ )
- Dichloromethane (DCM), anhydrous
- Saturated aqueous sodium bicarbonate ( $\text{NaHCO}_3$ ) solution
- Brine (saturated aqueous  $\text{NaCl}$  solution)
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ ) or sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Ethyl acetate (for extraction and chromatography)
- Hexanes (for chromatography)
- Silica gel for column chromatography

Equipment:

- Round-bottom flask
- Magnetic stirrer and stir bar

- Argon or nitrogen inlet
- Syringes
- Separatory funnel
- Rotary evaporator
- Thin-layer chromatography (TLC) plates and developing chamber
- Flash chromatography system

**Procedure:**

- Reaction Setup: To a dry round-bottom flask under an inert atmosphere (argon or nitrogen), add **3-(aminomethyl)-N,N-dimethylaniline** (1.0 eq).
- Dissolve the amine in anhydrous dichloromethane (DCM).
- Add benzaldehyde (1.0-1.1 eq) to the solution and stir the mixture at room temperature for 20-30 minutes.
- Reduction: In a separate flask, suspend sodium triacetoxyborohydride (1.2-1.5 eq) in anhydrous DCM.
- Slowly add the suspension of the reducing agent to the reaction mixture.
- Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-6 hours.[\[4\]](#)
- Workup: Once the reaction is complete, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.
- Stir the biphasic mixture vigorously for 15-20 minutes.
- Transfer the mixture to a separatory funnel and separate the organic layer.
- Extract the aqueous layer with dichloromethane (2 x).

- Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
- Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.
- Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated product.

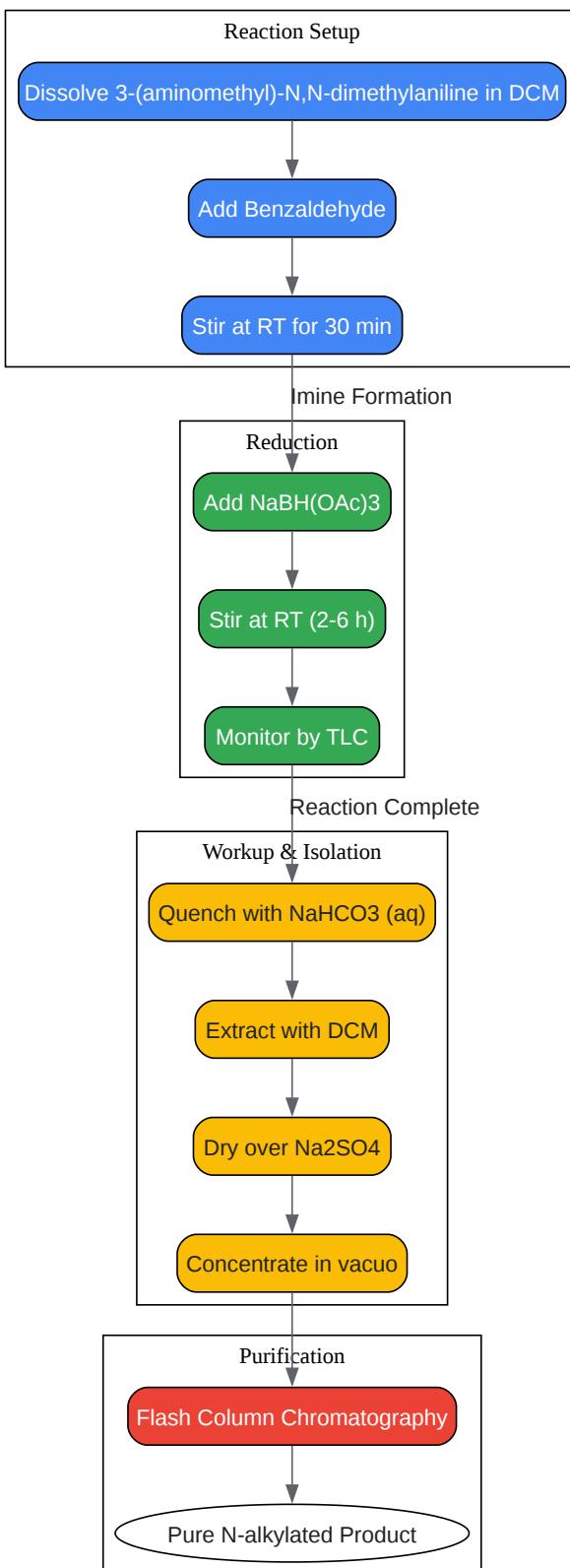
## Data Presentation

Table 1: Representative Quantitative Data for the N-Alkylation of **3-(aminomethyl)-N,N-dimethylaniline**

Reagent	Molar Equiv.	Molecular Weight ( g/mol )	Amount (mmol)	Mass/Volume
3-(aminomethyl)-N,N-dimethylaniline	1.0	164.25	1.0	164.3 mg
Benzaldehyde	1.1	106.12	1.1	116.7 mg (0.11 mL)
Sodium triacetoxyborohydride	1.5	211.94	1.5	317.9 mg
Dichloromethane	-	-	-	10 mL
Product (Expected)				
N-benzyl-1-(3-(dimethylamino)phenyl)methanamine	-	254.38	-	Yield: 85-95%

Note: The yield is an expected range and may vary depending on the specific reaction conditions and purification efficiency.

## Visualization

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Caption: Experimental workflow for the N-alkylation of 3-(aminomethyl)-N,N-dimethylaniline.

## Safety Precautions

- Handle all chemicals in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
- Sodium triacetoxyborohydride is a moisture-sensitive and corrosive solid. Handle it with care and avoid inhalation of dust.
- Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.
- The quenching process with sodium bicarbonate may generate gas (CO<sub>2</sub>). Add the quenching solution slowly to avoid excessive pressure buildup.

## Conclusion

This application note provides a reliable and detailed protocol for the N-alkylation of **3-(aminomethyl)-N,N-dimethylaniline** via reductive amination. The described methodology is robust and can be adapted for the synthesis of a variety of N-substituted derivatives by employing different aldehydes or ketones. This versatility makes it a valuable tool for researchers in medicinal chemistry and drug development for the rapid generation of compound libraries for biological screening.

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